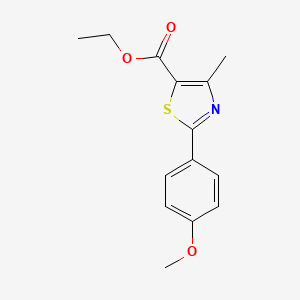
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Cat. No. B1352458
Key on ui cas rn:
54032-88-1
M. Wt: 277.34 g/mol
InChI Key: JSRLIKYMFUPJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04946855
Procedure details


To a solution of p-methoxythiobenzamide (3 g, 17.95 mmol) dissolved in dry ethanol (180 ml) was added ethyl 2-chloroacetoacetate (1.28 ml, 8.98 mmol), and the mixture was heated under reflux for 1.5 hours. After the reaction was completed, the solvent was distilled off from the reaction mixture. Then the residue was treated with water, made weak alkali (pH=8) with saturated aqueous sodium carbonates, and extracted with ethyl acetate. The organic phase was washed with saturated saline and dried over anhydrous sodium sulfate. After removing the solvent by distillation, the residue was dissolved in chloroform (insoluble solids being filtered off) and applied on silica gel column (developing solvent:n-hexane:ethyl acetate=85:15). After discarding the first fraction (impurities), the second colorless fraction was pooled and concentrated to give 1.9 g of ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate as white crystals.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[S:8])=[CH:5][CH:4]=1.Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[S:8][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:19]([CH3:21])[N:9]=2)=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=S)N)C=C1
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.28 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1.5 hours
|
|
Duration
|
1.5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off from the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then the residue was treated with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in chloroform (insoluble solids being filtered off)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
